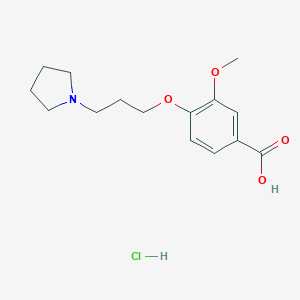

3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride

概要

説明

3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride is a chemical compound with the molecular formula C15H22ClNO4 It is known for its unique structure, which includes a methoxy group, a pyrrolidinyl group, and a benzoic acid moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride typically involves a multi-step process. One common method includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 3-methoxybenzoic acid with 3-chloropropanol in the presence of a base to form 3-methoxy-4-(3-chloropropoxy)benzoic acid.

Substitution Reaction: The intermediate is then reacted with pyrrolidine under basic conditions to substitute the chlorine atom with the pyrrolidinyl group, yielding 3-methoxy-4-[3-(1-pyrrolidinyl)propoxy]benzoic acid.

Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

化学反応の分析

Types of Reactions

3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The benzoic acid moiety can be reduced to form a benzyl alcohol derivative.

Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

Oxidation: Products include 3-methoxy-4-[3-(1-pyrrolidinyl)propoxy]benzaldehyde and 3-methoxy-4-[3-(1-pyrrolidinyl)propoxy]benzoic acid.

Reduction: Products include 3-methoxy-4-[3-(1-pyrrolidinyl)propoxy]benzyl alcohol.

Substitution: Products vary depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 301.80 g/mol. The structural features include a methoxy group and a pyrrolidine moiety, which contribute to its unique biological activity. Understanding these properties is crucial for elucidating its mechanisms of action in biological systems.

Neuronal Histamine Receptor Modulation

One of the primary applications of this compound is its role as a modulator of neuronal histamine receptors, particularly the H3 receptor. Research indicates that compounds similar to 3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid can influence neurotransmitter release and are being investigated for their potential in treating neurological disorders such as schizophrenia and cognitive impairments .

Antidepressant Activity

Studies have shown that derivatives of this compound may exhibit antidepressant-like effects by interacting with serotonin and norepinephrine pathways. The pyrrolidine structure is often associated with enhanced bioavailability and efficacy in crossing the blood-brain barrier, making it a candidate for further investigation in mood disorder therapies .

Case Studies

Several studies have documented the effects of this compound on various biological systems:

- Study on Cognitive Function : A recent study evaluated the impact of 3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid on cognitive function in animal models. Results indicated significant improvements in memory retention and learning capabilities, suggesting its potential use in treating cognitive decline .

- Neuroprotective Effects : Another study focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage, showing promising results that warrant further exploration for neurodegenerative diseases like Alzheimer's .

作用機序

The mechanism of action of 3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride involves its interaction with specific molecular targets. The pyrrolidinyl group is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and enzyme inhibition .

類似化合物との比較

Similar Compounds

- 3-Methoxy-4-(1-pyrrolidinyl)benzoic acid Hydrochloride

- 2-Methoxy-4-(1-pyrrolidinyl)benzoic acid Hydrochloride

- 3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzoic acid Hydrochloride

Uniqueness

3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the pyrrolidinyl group in specific positions enhances its reactivity and potential for interaction with biological targets .

生物活性

3-Methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid hydrochloride, often referred to as a pyrrolidine derivative, has garnered interest in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a methoxy group, a benzoic acid moiety, and a pyrrolidine ring. Understanding its biological activity is crucial for evaluating its efficacy and safety in potential clinical applications.

- Molecular Formula : C12H16ClNO2

- Molecular Weight : 241.715 g/mol

- CAS Number : 887922-93-2

- IUPAC Name : 3-(pyrrolidin-1-ylmethyl)benzoic acid;hydrochloride

The biological activity of 3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may function as an inhibitor of certain kinases, which play a pivotal role in cell proliferation and survival.

In Vitro Studies

In vitro experiments have demonstrated that the compound exhibits significant inhibitory effects on key enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division. The inhibition of DHFR leads to reduced levels of NADP and NADPH within cells, destabilizing the enzyme and subsequently inhibiting cell growth .

In Vivo Studies

Animal model studies have indicated that the compound possesses anti-inflammatory properties. It was observed to reduce inflammatory markers in rodent models of induced inflammation, suggesting its potential use in treating inflammatory diseases. The mechanism appears to involve the modulation of cytokine production and inhibition of leukocyte migration to sites of inflammation .

Case Study 1: Cancer Therapy

A study involving the administration of 3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid hydrochloride in cancer models revealed promising results. The compound was found to significantly inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells. The mechanism was linked to the activation of caspase pathways, which are critical for programmed cell death .

Case Study 2: Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound in models of neurodegeneration. It has been shown to enhance neuronal survival under oxidative stress conditions, possibly through the upregulation of antioxidant defense mechanisms . This suggests potential applications in neurodegenerative disorders such as Alzheimer's disease.

Data Tables

特性

IUPAC Name |

3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4.ClH/c1-19-14-11-12(15(17)18)5-6-13(14)20-10-4-9-16-7-2-3-8-16;/h5-6,11H,2-4,7-10H2,1H3,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTICCYRTDFYLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCCCN2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。